![molecular formula C25H30N2O4 B5064576 1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5064576.png)
1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as BDP and is a potent and selective antagonist of the dopamine D3 receptor.
Wirkmechanismus
BDP acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, which leads to a decrease in dopamine signaling. This decrease in dopamine signaling has been shown to have therapeutic effects in several neurological disorders.
Biochemical and Physiological Effects:
BDP has been shown to have several biochemical and physiological effects. It has been shown to decrease dopamine signaling in the brain, which leads to a decrease in addictive behaviors. BDP has also been shown to decrease the symptoms of schizophrenia and Parkinson’s disease in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BDP in lab experiments is its potency and selectivity for the dopamine D3 receptor. This allows for precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of using BDP is its limited availability and high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BDP. One direction is the development of more potent and selective dopamine D3 receptor antagonists for use in scientific research and potential therapeutic applications. Another direction is the investigation of the potential use of BDP in the treatment of other neurological disorders, such as depression and anxiety. Additionally, the study of the long-term effects of BDP on the brain and behavior is an important area of future research.
Conclusion:
In conclusion, 1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine, or BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent and selective antagonist of the dopamine D3 receptor and has potential therapeutic effects in several neurological disorders. The synthesis of BDP has been optimized to produce high yields and purity. Future research directions include the development of more potent and selective dopamine D3 receptor antagonists and investigation of the potential use of BDP in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of BDP involves several steps. The starting material is 1-(1,3-benzodioxol-4-ylmethyl)piperazine, which is reacted with 4-(1-piperidinylcarbonyl)phenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-bromophenoxyacetic acid to produce BDP. The synthesis of BDP has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
BDP has been studied extensively for its potential use in scientific research. It has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological disorders such as addiction, schizophrenia, and Parkinson’s disease. BDP has also been shown to have potential therapeutic effects in these disorders.
Eigenschaften
IUPAC Name |
[4-[1-(1,3-benzodioxol-4-ylmethyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c28-25(27-13-2-1-3-14-27)19-7-9-21(10-8-19)31-22-11-15-26(16-12-22)17-20-5-4-6-23-24(20)30-18-29-23/h4-10,22H,1-3,11-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOMGWBOKRNHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=C5C(=CC=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.